molecular formula C17H22N2O4 B1389705 (3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate CAS No. 1185301-36-3

(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate

Cat. No.: B1389705
CAS No.: 1185301-36-3
M. Wt: 318.4 g/mol
InChI Key: AXKMGTVCIFMOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate involves multiple steps. One common method includes the reaction of indole derivatives with pyrrolidine and acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This often involves the use of large reactors, continuous monitoring of reaction parameters, and purification processes to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various pyrrolidine-modified compounds.

Scientific Research Applications

(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid: A closely related compound with similar structural features.

    Indole-3-acetic acid: Another indole derivative with different functional groups.

Uniqueness

(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate stands out due to its unique combination of indole and pyrrolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;2-[3-(pyrrolidin-1-ylmethyl)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.C2H4O2/c18-15(19)11-17-10-12(9-16-7-3-4-8-16)13-5-1-2-6-14(13)17;1-2(3)4/h1-2,5-6,10H,3-4,7-9,11H2,(H,18,19);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKMGTVCIFMOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCN(C1)CC2=CN(C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate
Reactant of Route 2
(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate
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(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate
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(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate
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(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate
Reactant of Route 6
(3-Pyrrolidin-1-ylmethyl-indol-1-YL)-acetic acid acetate

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